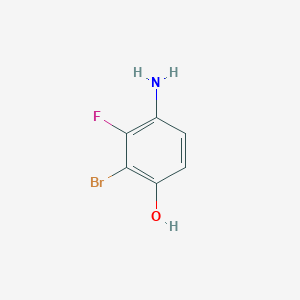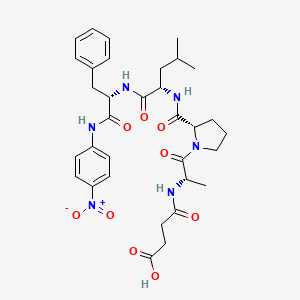
Suc-Ala-Pro-Leu-Phe-pNA
Übersicht
Beschreibung
“Suc-Ala-Pro-Leu-Phe-pNA” is a substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) . This substrate has been used for an uncoupled protease-free assay of PPIase activity .
Molecular Structure Analysis
The molecular formula of “Suc-Ala-Pro-Leu-Phe-pNA” is C33H42N6O9 . The molecular weight is 666.72 .
Chemical Reactions Analysis
“Suc-Ala-Pro-Leu-Phe-pNA” is a substrate for peptidyl prolyl cis-trans isomerases (PPIases) including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . PPIases, or rotamases, catalyze the cis-trans isomerisation of proline imidic peptide bonds to accelerate protein folding .
Physical And Chemical Properties Analysis
“Suc-Ala-Pro-Leu-Phe-pNA” is a solid substance with a white to off-white color . It is soluble in DMSO at 10 mM .
Wissenschaftliche Forschungsanwendungen
“Suc-Ala-Pro-Leu-Phe-pNA” is a colorimetric substrate used in various biochemical assays . Here are some of its applications:
-
Chymotrypsin Activity Assay
- Application: It’s used as a substrate to determine chymotrypsin activity .
- Method: The enzymatic cleavage of this substrate yields 4-nitroaniline, which produces a yellow color under alkaline conditions .
- Results: The intensity of the yellow color, measured using a spectrophotometer, is proportional to the activity of the enzyme .
-
Cathepsin G Assay
-
Protease Assay
-
FK-506 Binding Proteins (FKBPs) and Cyclophilins Assay
- Application: It’s used as a standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins .
- Method: The substrate is added to a solution containing the proteins, and the release of p-nitroaniline is measured .
- Results: The rate of p-nitroaniline release indicates the activity of the proteins in the sample .
-
Subtilisin Carlsberg (SC) Proteolytic Activity Assay
- Application: It’s used in the proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
- Method: The substrate is added to a solution containing the protease, and the release of p-nitroaniline is measured .
- Results: The rate of p-nitroaniline release indicates the activity of the protease in the sample .
-
Neutrophil Elastase Assay
-
Human Pancreatic Elastase Assay
-
Cathepsin G Assay in Bone Marrow Lysates
-
Serine Protease Subtilisin Carlsberg (SC) Proteolytic Activity Assay
- Application: It’s used in the proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
- Method: The substrate is added to a solution containing the protease, and the release of p-nitroaniline is measured .
- Results: The rate of p-nitroaniline release indicates the activity of the protease in the sample .
Safety And Hazards
In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing . If the substance comes into contact with the skin, it should be washed off with plenty of water . In case of eye contact, the eyes should be rinsed with plenty of water . If swallowed, the mouth should be rinsed . Medical attention should be sought if the person feels unwell .
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O9/c1-20(2)18-25(37-32(45)27-10-7-17-38(27)33(46)21(3)34-28(40)15-16-29(41)42)31(44)36-26(19-22-8-5-4-6-9-22)30(43)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBYPOPFIAQLGF-ZYEMSUIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Pro-Leu-Phe-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



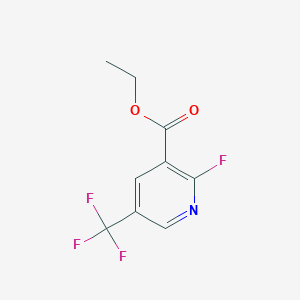
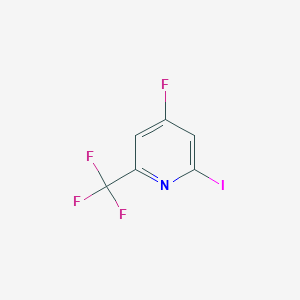
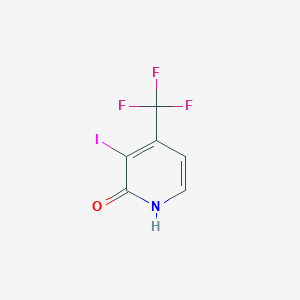
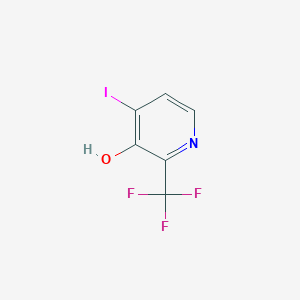
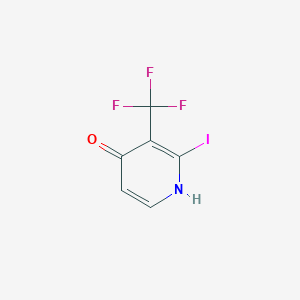
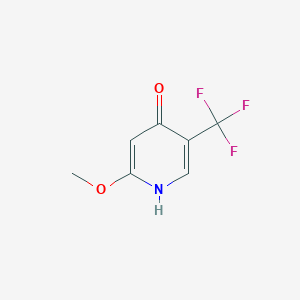
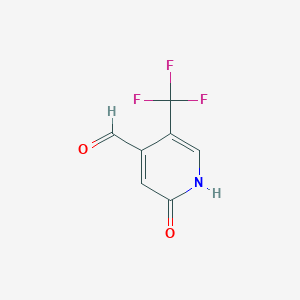
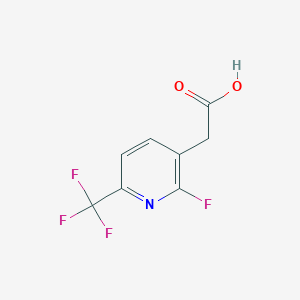
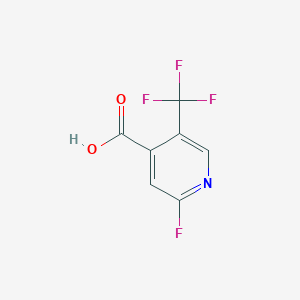
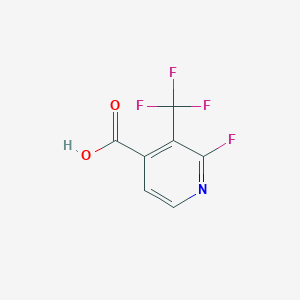
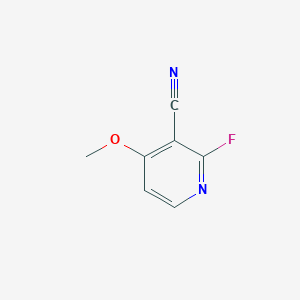
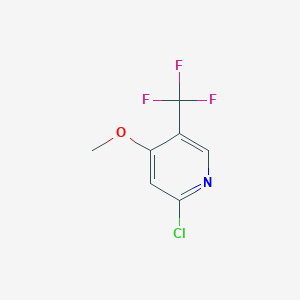
![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
